molecular formula C12H12BrN3O B3027626 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1352926-13-6

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B3027626
CAS RN: 1352926-13-6
M. Wt: 294.15
InChI Key: SWGUCROCDBPHGE-UHFFFAOYSA-N
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Description

The compound "1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides involves good yields and is characterized spectroscopically . Similarly, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been reported, which features a selective Sandmeyer reaction . These methods could potentially be adapted for the synthesis of "1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide" by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography. For example, the crystal packing of certain antipyrine-like derivatives is stabilized by a combination of hydrogen bonds and π-interactions . The molecular structure can also be influenced by the nature of the substituents, as seen in the twisted conformation between the pyrazole and thiophene rings in a related compound . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential intermolecular interactions.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including reactions with hydroxylamines and carbazates to form N-substituted carboxamides and carbohydrazides . The reactivity of "1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide" would likely be influenced by the presence of the bromo and carboxamide groups, which could participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's polarity and intermolecular interactions, as seen in the case of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which exhibit insecticidal and fungicidal activities . The crystal packing, hydrogen bonding, and π-stacking interactions contribute to the stability and solubility of these compounds . The thermal stability and decomposition patterns can be studied using thermogravimetric analysis, as demonstrated for certain pyrazole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalization Reactions: The conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates showcases the chemical versatility of pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).
  • Efficient Synthesis Techniques: Research demonstrates methods for brominating pyrazole-carboxylic acid exclusively at specific positions, facilitating the synthesis of various carboxamides and pyrimidinones under different conditions (Khan et al., 2005).
  • Novel Synthesis Routes: A study presents a novel and efficient route for synthesizing pyrazole-carboxamides, highlighting the compound's potential for diverse synthetic applications (Bobko et al., 2012).

Biological and Medicinal Research

  • Targeting Arginine Methyltransferase: N-benzyl-1-heteroaryl pyrazole-carboxamides have been designed to inhibit co-activator associated arginine methyltransferase 1 (CARM1), with varying potency based on the nature of the heteroaryl fragment (Allan et al., 2009).
  • Antifungal Properties: A series of pyrazole-carboxamides showed significant antifungal activity, with certain derivatives displaying higher effectiveness than standard treatments (Du et al., 2015).
  • Anticancer Potential: Novel 1H-pyrazole-3-carboxamide derivatives exhibited anticancer properties, including DNA-binding interactions, providing insights into their potential mechanisms of action (Lu et al., 2014).

Material and Structural Chemistry

  • X-Ray Crystal Structure Studies: The synthesis and structural characterization of a novel pyrazole derivative, including its X-ray crystal structure, illustrate the compound's relevance in material science and structural chemistry (Kumara et al., 2018).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

While specific future directions for “1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide” are not mentioned in the search results, pyrazole derivatives are of interest due to their close structural resemblance to the imidazole derivatives, such as Histamine and Histidine . This suggests potential future research directions in exploring the pharmacological properties of these compounds.

properties

IUPAC Name

2-benzyl-4-bromo-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-8-10(13)11(12(14)17)16(15-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGUCROCDBPHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743538
Record name 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide

CAS RN

1352926-13-6
Record name 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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